![molecular formula C19H21F3N2OS B3016972 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097920-26-6](/img/structure/B3016972.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic molecule that may be related to various pyrrolidine derivatives, which are known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrrolidine derivatives and their synthesis, which can provide insights into the possible synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis has been reported, with the reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) leading to the formation of pyrrolidin-3-ones . Similarly, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones has been described, demonstrating the versatility of pyrrolidine cores in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. This structure is crucial for the biological activity of these compounds. The papers provided discuss the design and synthesis of hybrid molecules that incorporate the pyrrolidine ring, indicating the importance of this structural motif in medicinal chemistry .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones involves a reaction with TMSOTf . Additionally, the α-sulfenylation of N-propargylic β-enaminones followed by nucleophilic cyclization has been shown to be a key step in the synthesis of pyrrolidine derivatives . These reactions highlight the reactivity of the pyrrolidine ring and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents, such as the trifluoromethyl group or the thiophenyl group, can significantly affect these properties. While the specific properties of this compound are not discussed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit a range of physical and chemical behaviors suitable for pharmaceutical applications .
科学的研究の応用
Anticonvulsant Activity
Design and Synthesis of Hybrid Compounds : Research has focused on the design and synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds, integrating chemical fragments of well-known antiepileptic drugs, have shown broad spectra of activity across preclinical seizure models without impairing motor coordination, indicating potential anticonvulsant applications (Kamiński et al., 2015) (Kamiński et al., 2016).
Kappa-Opioid Receptor Antagonism
Pharmacological Characterization : Studies have characterized novel κ-opioid receptor antagonists, showing high affinity and selectivity, which could have implications for treating depression and addiction disorders. This research provides insights into the therapeutic potential of targeting specific receptors (Grimwood et al., 2011).
Chemical Synthesis and Organic Chemistry
Oxidative Cyanation Reactions : The development of methods for the selective cyanation of heteroaromatic compounds, such as pyrroles and thiophenes, mediated by hypervalent iodine(III) reagents. These synthetic methodologies are important for constructing biologically relevant molecules (Dohi et al., 2005).
Material Science and Electrochemistry
Synthesis of Conducting Polymers : Research into the synthesis and characterization of new soluble conducting polymers, demonstrating potential for electrochromic devices. These materials show promise in applications requiring controllable optical properties (Variş et al., 2006).
Molecular Separation and Extraction
Binding Capability of Ligands : Investigation into N,O-hybrid diamide ligands with N-heterocyclic skeletons for the selective separation of actinides over lanthanides, providing experimental insights into the design of more efficient ligands for nuclear waste management (Meng et al., 2021).
作用機序
Target of Action
Compounds containing thiophene and imidazole moieties have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, including kinases, estrogen receptors, and microbial proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to have various effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
特性
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)16-4-1-14(2-5-16)3-6-18(25)23-17-7-9-24(12-17)11-15-8-10-26-13-15/h1-2,4-5,8,10,13,17H,3,6-7,9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMZPNLZKPGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

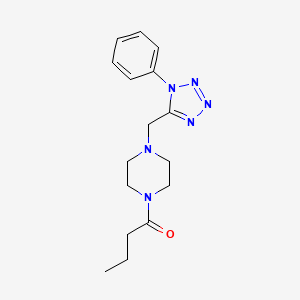
![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)
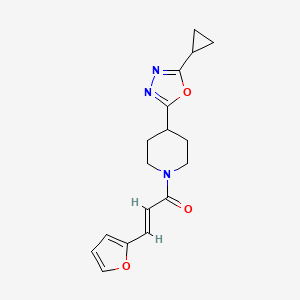


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
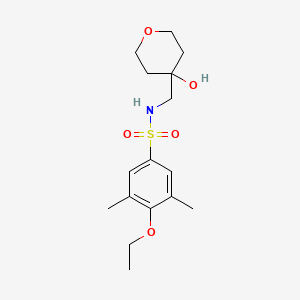
![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)

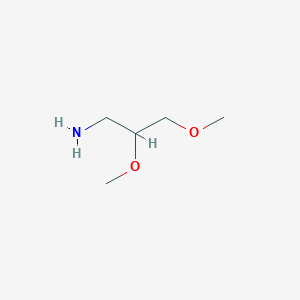


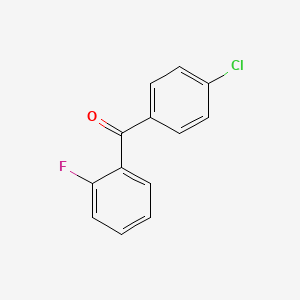
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)